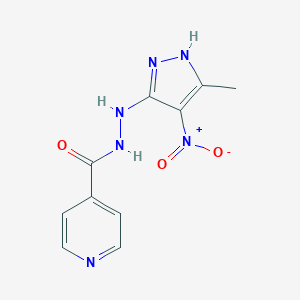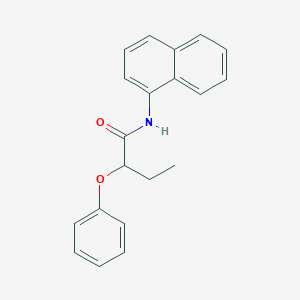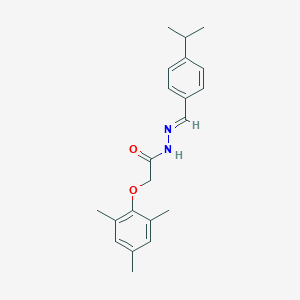![molecular formula C20H22BrN3S B412848 N-{4-(4-bromophenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazol-2-ylidene}-N-phenylamine](/img/structure/B412848.png)
N-{4-(4-bromophenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazol-2-ylidene}-N-phenylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-(4-bromophenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazol-2-ylidene}-N-phenylamine is a complex organic compound that features a thiazole ring, a bromophenyl group, and a dimethylamino propyl side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-(4-bromophenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazol-2-ylidene}-N-phenylamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Dimethylamino Propyl Side Chain: This step involves the alkylation of the thiazole ring with a dimethylamino propyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
N-{4-(4-bromophenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazol-2-ylidene}-N-phenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the reduced thiazole derivative.
Substitution: Formation of substituted thiazole derivatives.
科学研究应用
N-{4-(4-bromophenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazol-2-ylidene}-N-phenylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of N-{4-(4-bromophenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazol-2-ylidene}-N-phenylamine involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating receptor activity to alter cellular signaling pathways.
Affecting Gene Expression: Influencing the expression of genes involved in inflammation, oxidative stress, or other cellular processes.
相似化合物的比较
N-{4-(4-bromophenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazol-2-ylidene}-N-phenylamine can be compared with other thiazole derivatives and bromophenyl compounds:
Thiazole Derivatives: Compounds like thiazole-4-carboxylic acid and 2-aminothiazole share the thiazole ring but differ in their side chains and functional groups.
Bromophenyl Compounds: Compounds like 4-bromophenylamine and 4-bromophenylacetic acid share the bromophenyl group but differ in their additional functional groups and overall structure.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry
属性
分子式 |
C20H22BrN3S |
|---|---|
分子量 |
416.4g/mol |
IUPAC 名称 |
3-[4-(4-bromophenyl)-2-phenylimino-1,3-thiazol-3-yl]-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C20H22BrN3S/c1-23(2)13-6-14-24-19(16-9-11-17(21)12-10-16)15-25-20(24)22-18-7-4-3-5-8-18/h3-5,7-12,15H,6,13-14H2,1-2H3 |
InChI 键 |
BIMDMCJUWJXNSQ-UHFFFAOYSA-N |
SMILES |
CN(C)CCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC=C(C=C3)Br |
规范 SMILES |
CN(C)CCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC=C(C=C3)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(pentyloxy)phenyl]-2,2-diphenylacetamide](/img/structure/B412765.png)
![2-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenyl-5-[(E)-2-phenylethenyl]-3,4-dihydropyrazole](/img/structure/B412766.png)
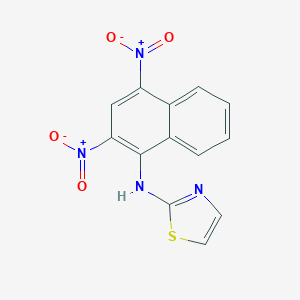
![N-(2,4-Dichlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B412771.png)
![3-[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one](/img/structure/B412772.png)
![N-{4-acetyl-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B412777.png)
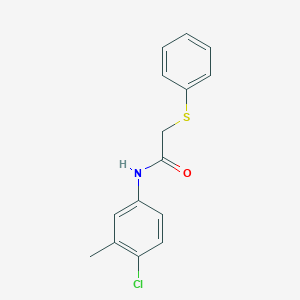
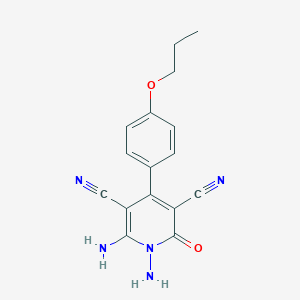
![Ethyl 4-[(2-phenoxybutanoyl)amino]benzoate](/img/structure/B412782.png)
![2-phenoxy-N-{4'-[(2-phenoxybutanoyl)amino][1,1'-biphenyl]-4-yl}butanamide](/img/structure/B412783.png)
![2-(4-BUTOXYPHENYL)-5-{4'-METHOXY-[1,1'-BIPHENYL]-4-YL}-1,3,4-OXADIAZOLE](/img/structure/B412784.png)
